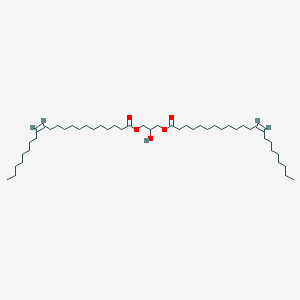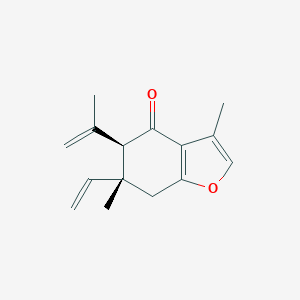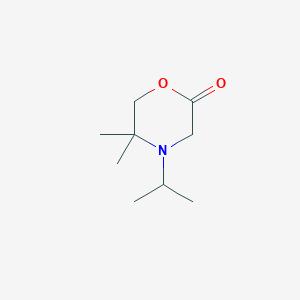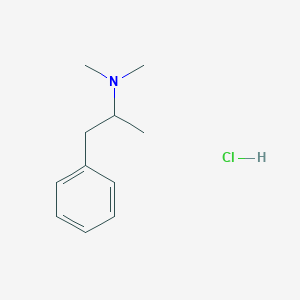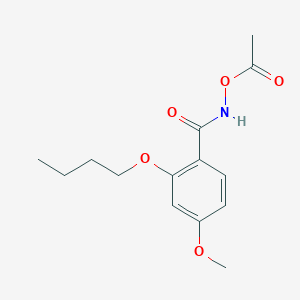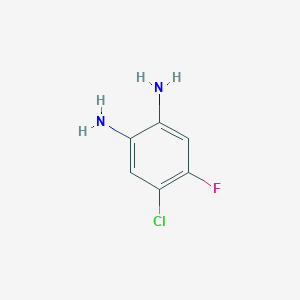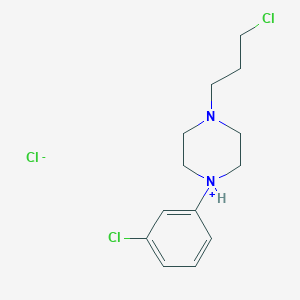
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium chloride has been the subject of various studies due to its potential biological properties and structural characteristics. The synthesis of this compound typically involves the reaction of 1-(3-chlorophenyl)piperazine with different chlorinated compounds to yield the desired chloropropyl piperazin-1-ium chloride .
Synthesis Analysis
The synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium chloride has been achieved through a facile and convenient method. One approach involves stirring 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal by reductive amination in ethanol, resulting in a compound that was characterized using spectral data analysis and X-ray crystallography . Another method reported the synthesis from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane, achieving an overall yield of 45.7% .
Molecular Structure Analysis
The molecular structure of the compound has been extensively studied. Single crystal analysis showed that it crystallizes in the monoclinic crystal system with a P 21/c point group. The piperazine ring adopts a chair conformation with the exocyclic N—C bonds in equatorial orientations. The dihedral angle between the piperazine ring and the benzene ring is significant, and the chloropropyl group has an extended conformation . Theoretical calculations using DFT/B3LYP/6-311G (d,p) level of theory have been compared with experimental results, showing excellent agreement .
Chemical Reactions Analysis
The compound's reactivity has been explored through molecular docking studies, which suggest that it can interact with Prostate specific membrane protein through key bonding interactions, including both alkyl and mixed pi-alkyl hydrophobic interactions . This indicates that the compound could participate in various chemical reactions, particularly those relevant to biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium chloride have been deduced from its molecular structure. The compound's HOMO-LUMO energy gap was calculated, which allowed the estimation of properties like chemical hardness, chemical potential, nucleophilicity, and electrophilicity index. The molecular electrostatic potential surface and frontier orbital analysis were also carried out to understand its reactivity . Additionally, the crystal structure at 100 K revealed charge-assisted N—H⋯Cl hydrogen bonds and numerous weak C—H⋯Cl interactions, which link the ion pairs into a three-dimensional network .
Scientific Research Applications
Arylpiperazine Derivatives: Metabolism and Therapeutic Applications
Arylpiperazine derivatives, including those with chlorophenyl groups, are clinically applied in the treatment of depression, psychosis, or anxiety. Their metabolism involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are significant for their serotonin receptor-related effects. These compounds undergo extensive pre-systemic and systemic metabolism, leading to a variety of pharmacological actions. The review by Caccia (2007) elaborates on the disposition and metabolism of arylpiperazine derivatives, highlighting the importance of 1-aryl-piperazine formation in their pharmacological actions (Caccia, 2007).
Piperazine Derivatives in Drug Design
Piperazine is a crucial scaffold in drug design, found in various therapeutic agents including antipsychotics, antidepressants, and anticancer drugs. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules. A review of patents containing piperazine compounds by Rathi et al. (2016) covers the therapeutic uses of these derivatives, demonstrating their flexibility and effectiveness in drug discovery (Rathi, Syed, Shin, & Patel, 2016).
Environmental Impact of Chlorophenols
The environmental impact of chlorophenols, including 3-chlorophenol, a component of the compound , has been studied extensively. These chemicals exhibit moderate toxicity to mammalian and aquatic life, with potential for considerable toxicity to fish upon long-term exposure. The review by Krijgsheld and Gen (1986) provides a comprehensive evaluation of the scientific data on chlorophenols' effects on the aquatic environment, including their persistence and bioaccumulation potential (Krijgsheld & Gen, 1986).
Safety And Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13;/h1,3-4,11H,2,5-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLRNANYLVRULL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC[NH+]1C2=CC(=CC=C2)Cl)CCCCl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride | |
CAS RN |
52605-52-4 |
Source


|
| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52605-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

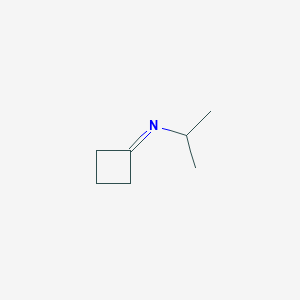
![3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B144594.png)
![3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol](/img/structure/B144596.png)
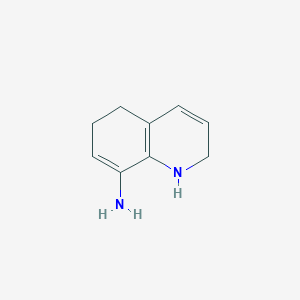
![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)](/img/structure/B144604.png)
